molecular formula C16H15ClO B14380443 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one CAS No. 90176-72-0

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one

Cat. No.: B14380443
CAS No.: 90176-72-0
M. Wt: 258.74 g/mol
InChI Key: KREYQQCJCZWKLB-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one typically involves the chlorination of 1-(4-methylphenyl)-3-phenylpropan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropan-2-amine.

    Oxidation: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-one or 1-(4-methylphenyl)-3-phenylpropanoic acid.

    Reduction: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropane.

Scientific Research Applications

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-1-(4-methylphenyl)-2-phenylpropan-2-one: Similar structure but with a different position of the phenyl group.

    1-Chloro-1-(4-methylphenyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with an additional methylphenyl group.

Uniqueness

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

90176-72-0

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

1-chloro-1-(4-methylphenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C16H15ClO/c1-12-7-9-14(10-8-12)16(17)15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

KREYQQCJCZWKLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)CC2=CC=CC=C2)Cl

Origin of Product

United States

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